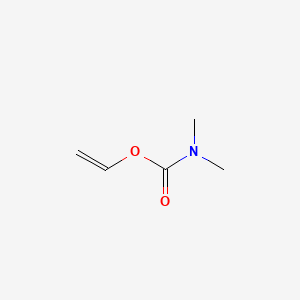

Carbamic acid, dimethyl-, vinyl ester

Description

Contextualization within Organic Chemistry and Materials Science

Carbamic acid, dimethyl-, vinyl ester, more commonly known as N,N-Dimethylvinyl carbamate (B1207046), is a significant monomer in the fields of organic chemistry and materials science. In materials science, it belongs to the broader class of vinyl carbamates, which are investigated as alternatives to conventional monomers like acrylates and methacrylates for producing polymers for applications such as protective and decorative coatings. rsc.orgnih.gov Vinyl carbamates exhibit photoreactivity comparable to these standard monomers but are noted for generally lower cytotoxicity, addressing some health concerns associated with acrylates. rsc.orgnih.govresearchgate.net The polymerization of N,N-Dimethylvinyl carbamate and related monomers leads to polyurethanes, a versatile class of polymers with a wide range of applications stemming from their varied chemical structures. wikipedia.org

In the realm of organic chemistry, the vinyl carbamate structure serves as a valuable synthetic intermediate. The N-vinyl group is a useful precursor in various organic transformations, enabling the synthesis of more complex molecular architectures. acs.org The carbamate functional group itself is recognized for its stability and its ability to act as a protecting group for amines, a critical strategy in multi-step syntheses, particularly in peptide chemistry. masterorganicchemistry.comacs.org Furthermore, the dimethylcarbamate (B8479999) moiety can function as a directed metalation group, providing regioselective control in the synthesis of substituted aromatic compounds. acs.org

Historical Development of Vinyl Carbamate Chemistry

The study and application of vinyl carbamates have evolved significantly, driven by the search for new monomers and more efficient synthetic methodologies. Historically, the industrial adoption of this class of monomers was hindered by expensive and often hazardous synthetic pathways. rsc.orgnih.gov

A common early route to vinyl carbamates involved the reaction of amines with vinyl chloroformate. researchgate.net However, this method was limited by the high cost of the vinyl chloroformate reagent. researchgate.net Other traditional methods for creating related vinyl monomers, such as vinyl esters, utilized mercury(II) acetate (B1210297) as a catalyst, which posed significant environmental and safety risks. researchgate.net

The quest for more economical and safer production methods led to significant research advancements. A notable development was the ruthenium-catalyzed synthesis of vinyl carbamates directly from the reaction of carbon dioxide, acetylene, and secondary amines. acs.org This approach represented a more atom-economical and sustainable alternative to older methods. Over the years, a variety of synthetic strategies for carbamates, in general, have been developed, including the Curtius rearrangement of acyl azides and the reaction of alcohols with isocyanates, which have contributed to the broader understanding of carbamate chemistry. acs.orgnih.gov The development of these more affordable and accessible synthetic routes has renewed interest in vinyl carbamates like N,N-Dimethylvinyl carbamate for broader applications. rsc.orgnih.gov

| Method | Key Reagents | Primary Limitation(s) | Reference |

|---|---|---|---|

| Reaction with Vinyl Chloroformate | Amine, Vinyl Chloroformate | High cost of vinyl chloroformate | researchgate.net |

| Mercury-Catalyzed Vinylation | Carboxylic Acid, Vinyl Acetate, Mercury(II) Acetate | Toxicity of mercury catalyst | researchgate.net |

| Ruthenium-Catalyzed Synthesis | Secondary Amine, Acetylene, Carbon Dioxide, Ruthenium Catalyst | Requires catalyst and pressurized gases | acs.org |

Significance of the Dimethylcarbamate Moiety in Chemical Research

The dimethylcarbamate moiety is a cornerstone functional group in chemical research, imparting unique properties and reactivity to molecules. As a type of carbamate, it is structurally an amide-ester hybrid, a feature that confers considerable chemical and proteolytic stability. nih.gov This stability makes the carbamate linkage a common surrogate for the more labile peptide bond in medicinal chemistry. acs.orgnih.gov

The functional significance of the dimethylcarbamate group can be broken down into several key roles:

Protecting Group: In complex organic synthesis, carbamates are frequently employed as protecting groups for amines. masterorganicchemistry.comacs.org They are stable under a wide range of reaction conditions and can be removed under specific, controlled circumstances, preventing the amine from undergoing unwanted side reactions. masterorganicchemistry.com

Directed Metalation Group (DMG): The carbamate group, including the N,N-dimethylcarbamate variant, is a powerful directed metalation group. In this role, it coordinates to a strong base (like an organolithium reagent) and directs deprotonation to a specific, adjacent position on an aromatic ring, enabling regioselective synthesis of substituted aromatic compounds. acs.org

Modulation of Molecular Properties: The carbamate group can participate in hydrogen bonding and, due to the delocalization of the nitrogen lone pair into the carbonyl, imposes a degree of conformational rigidity on the molecule. nih.gov This can be crucial for designing molecules that fit into the active sites of enzymes or receptors. nih.gov

Polymer Chemistry: The carbamate link is the defining feature of polyurethanes, a major class of polymers. wikipedia.org The properties of the resulting polymer can be tuned by altering the structure of the monomers that contain the carbamate-forming groups.

The N,N-dimethyl substitution on the carbamate nitrogen specifically influences the steric and electronic properties of the moiety. The two methyl groups provide steric bulk and are electron-donating, which can affect the reactivity of the carbonyl group and the rotational barrier of the C-N bond.

| Role | Description | Field of Application | Reference |

|---|---|---|---|

| Peptide Bond Surrogate | Offers enhanced chemical and proteolytic stability compared to amide bonds. | Medicinal Chemistry | acs.orgnih.gov |

| Amine Protection | Temporarily masks the reactivity of an amine group during multi-step synthesis. | Organic Synthesis, Peptide Synthesis | masterorganicchemistry.comacs.org |

| Directed Metalation | Controls the position of substitution on aromatic rings by directing deprotonation. | Organic Synthesis | acs.org |

| Polymer Backbone | Forms the characteristic linkage in polyurethane polymers. | Materials Science, Polymer Chemistry | wikipedia.org |

Structure

2D Structure

Properties

CAS No. |

57933-88-7 |

|---|---|

Molecular Formula |

C5H9NO2 |

Molecular Weight |

115.13 g/mol |

IUPAC Name |

ethenyl N,N-dimethylcarbamate |

InChI |

InChI=1S/C5H9NO2/c1-4-8-5(7)6(2)3/h4H,1H2,2-3H3 |

InChI Key |

ALLOWGSQGHGDPE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC=C |

Origin of Product |

United States |

Mechanistic Investigations and Chemical Reactivity of Carbamic Acid, Dimethyl , Vinyl Ester

Reaction Mechanisms Involving the Vinyl Group

The vinyl group of carbamic acid, dimethyl-, vinyl ester is a site of significant chemical reactivity, primarily due to the high electron density of the carbon-carbon double bond. This functionality allows the molecule to participate in a variety of reactions, including electrophilic additions and radical-mediated processes.

Electrophilic Addition Pathways

Electrophilic addition is a characteristic reaction of alkenes, where the π bond of the double bond is broken to form two new σ bonds. wikipedia.org The electrons in the π bond are exposed and accessible to electrophiles, which are species that are attracted to electron-rich areas. chemguide.co.uk

The general mechanism for electrophilic addition begins with the attack of an electrophile on the electron-rich C=C double bond. libretexts.org This initial step is typically the rate-determining step and results in the formation of a carbocation intermediate. libretexts.org The subsequent step involves the attack of a nucleophile on the carbocation, leading to the final addition product. libretexts.org

Common electrophilic additions to alkenes include:

Hydrohalogenation: Addition of hydrogen halides (HX).

Halogenation: Addition of halogens (X₂).

Hydration: Addition of water (H₂O) in the presence of an acid catalyst. wikipedia.org

The regioselectivity of these reactions, meaning which carbon atom of the double bond the electrophile and nucleophile attach to, is often governed by Markovnikov's rule. This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents. wikipedia.org

Radical Reactions Initiated by the Vinyl Moiety

Vinyl radicals are highly reactive chemical intermediates characterized by an unpaired electron on a vinyl carbon atom. rsc.org These species can be generated through various methods, including the use of transition metal catalysts. rsc.org Due to their high reactivity, vinyl radicals readily participate in a range of chemical transformations. rsc.org

The reactivity of the vinyl group can be harnessed in radical polymerization processes. Vinyl carbamates, in general, can undergo polymerization, and their reactivity in such processes is an area of ongoing research. nih.gov For instance, vinyl ethers have been successfully homopolymerized via a radical mechanism under specific conditions, highlighting the potential for radical-initiated reactions at the vinyl group. nih.gov

Reactivity of the Dimethylcarbamate (B8479999) Functionality

The dimethylcarbamate portion of the molecule also exhibits distinct reactivity, influencing the compound's stability and its utility in synthetic chemistry.

Hydrolytic Stability Mechanisms (Chemical Principles)

The stability of carbamates in aqueous environments is a critical factor in their application and persistence. Hydrolysis of carbamates can be catalyzed by both acids and bases. The mechanism of hydrolysis often involves the formation of an isocyanate intermediate. researchgate.net The stability of carbamates is influenced by their structure and the conditions of the surrounding medium. researchgate.net For example, N,N-disubstituted carbamates generally exhibit greater stability in buffer and plasma solutions compared to their monosubstituted counterparts. researchgate.net

The hydrolytic stability of carbamates is a complex phenomenon dependent on factors such as pH, solvent, and the nature of the substituents on the nitrogen atom. researchgate.net

Cleavage Reactions and Derivatives

The carbamate (B1207046) linkage can be cleaved under various conditions, leading to the formation of different derivatives. This cleavage can be a key step in both synthetic transformations and degradation pathways. Transition metals, such as palladium, can catalyze the cleavage of C-O bonds in related vinyl compounds, suggesting potential pathways for the transformation of this compound. clockss.org For instance, palladium-catalyzed reactions have been developed for the cleavage of C(alkyl)–C(vinyl) bonds. researchgate.netrepec.orgnih.gov

Furthermore, bioorthogonal cleavage reactions have been developed that utilize the reactivity of vinyl esters for the controlled release of molecules in biological systems. nih.gov

Role as a Protecting Group in Organic Synthesis

Carbamates are widely used as protecting groups for amines in organic synthesis. masterorganicchemistry.comchem-station.com They are effective because they are easy to install, stable under a variety of reaction conditions, and can be removed under specific and often mild conditions. masterorganicchemistry.com The nitrogen atom in a carbamate is less nucleophilic than in the parent amine, thus protecting it from unwanted reactions. masterorganicchemistry.com

Common carbamate protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com The choice of a specific carbamate protecting group depends on the desired deprotection conditions, allowing for orthogonal strategies in complex syntheses. chem-station.com While this compound itself is not a standard protecting group, the underlying carbamate chemistry is fundamental to this important application in organic synthesis. nih.gov The development of new protecting groups, including photoremovable ones, continues to be an active area of research. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular forces of this compound, are critical in determining its physical properties and chemical behavior. A detailed analysis of its conformation reveals the significant influence of electronic effects, such as amide resonance, and its capacity for intermolecular interactions like hydrogen bonding.

Amide Resonance Effects on Structure and Reactivity

The carbamate functional group in this compound, exhibits amide resonance, a key electronic feature that profoundly influences its structure and reactivity. This resonance involves the delocalization of the lone pair of electrons from the nitrogen atom across the N-C=O system. researchgate.netnih.gov This phenomenon is best described by the contribution of two primary resonance structures.

The delocalization of electrons imparts a significant partial double bond character to the carbon-nitrogen (C-N) bond. nih.gov This electronic feature dictates a planar geometry for the amide portion of the molecule to maximize the overlap of p-orbitals. Consequently, rotation around the C-N bond is restricted, leading to a more rigid structure compared to a typical amine.

The resonance stabilization energy in amides is considerable, generally in the range of 15-20 kcal/mol for planar systems. researchgate.net In carbamates, this resonance effect is slightly diminished but remains a dominant factor in their chemical nature. researchgate.net This stabilization renders the amide group relatively unreactive, as the delocalization reduces the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen atom. nih.gov The vinyl ester group, being an electron-withdrawing group, can further influence the electron distribution within the molecule, though the primary determinant of the carbamate's core reactivity remains the amide resonance.

Table 1: Contributing Resonance Structures of this compound

| Resonance Structure | Description |

| Structure A | The primary resonance structure with a carbon-oxygen double bond and a carbon-nitrogen single bond. The formal charge on all atoms is zero. |

| Structure B | A contributing resonance structure illustrating the delocalization of the nitrogen lone pair. It features a carbon-nitrogen double bond, a carbon-oxygen single bond, a positive formal charge on the nitrogen atom, and a negative formal charge on the oxygen atom. |

This table illustrates the principal resonance forms that describe the electron distribution within the carbamate functional group of this compound.

Hydrogen Bonding Patterns and Their Influence

While this compound, does not possess any hydrogen atoms bonded to highly electronegative atoms, and therefore cannot act as a hydrogen bond donor, its structure contains electronegative oxygen atoms that can readily serve as hydrogen bond acceptors. nih.govnd.edu This capability is crucial for its interactions with protic solvents or other molecules that can donate a hydrogen bond.

The primary site for hydrogen bond acceptance is the carbonyl oxygen atom, which bears a partial negative charge due to both its intrinsic electronegativity and the effects of amide resonance. The ester oxygen atom linked to the vinyl group also has a lone pair of electrons and can participate as a weaker hydrogen bond acceptor.

The formation of hydrogen bonds with solvent molecules, such as water or alcohols, can significantly influence the solubility and conformational equilibrium of this compound. These intermolecular interactions can affect the molecule's physical properties, including its boiling point and viscosity. In a biological context, the ability to accept hydrogen bonds could mediate interactions with biological macromolecules. The strength and geometry of these hydrogen bonds are dependent on the nature of the hydrogen bond donor. nih.govnd.edu For instance, strong donors like carboxylic acids would form more robust hydrogen bonds compared to weaker donors like amines. nd.edu

Table 2: Potential Hydrogen Bond Acceptor Sites in this compound

| Potential Acceptor Site | Description | Relative Strength |

| Carbonyl Oxygen (C=O) | The lone pairs on the sp2-hybridized oxygen of the carbonyl group. This is the most electron-rich and sterically accessible site. | Strong |

| Ester Oxygen (O-C=C) | The lone pairs on the sp2-hybridized oxygen atom of the ester linkage. Its ability to accept a hydrogen bond is influenced by the adjacent vinyl group. | Weak to Moderate |

This table outlines the atoms in this compound, that can participate as acceptors in hydrogen bonding, along with a qualitative assessment of their relative acceptor strength.

Polymerization Science of N,n Dimethylvinyl Carbamate

Radical Polymerization of Vinyl Carbamates

Radical polymerization is a common method for polymerizing vinyl monomers. However, specific studies detailing the radical polymerization of N,N-Dimethylvinyl Carbamate (B1207046) are scarce.

Homopolymerization Studies

Currently, there is a lack of specific research data in the public domain concerning the homopolymerization of N,N-Dimethylvinyl Carbamate.

Copolymerization with Other Monomers

Information on the copolymerization of N,N-Dimethylvinyl Carbamate with other monomers is not specifically detailed in available scientific literature.

While some vinyl monomers with electron-donating groups can undergo alternating copolymerization with electron-accepting monomers like sulfur dioxide, specific studies on the alternating copolymerization of N,N-Dimethylvinyl Carbamate with sulfur dioxide are not found in the reviewed literature.

Monomer Reactivity Ratios

There is no available data from which to compile monomer reactivity ratios for the copolymerization of N,N-Dimethylvinyl Carbamate with other monomers.

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization techniques offer a way to synthesize polymers with well-defined architectures and molecular weights.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of Vinyl Carbamates

Specific studies on the application of RAFT polymerization to N,N-Dimethylvinyl Carbamate are not present in the accessible literature. Therefore, no data on the conditions or outcomes of such a polymerization can be provided.

Other Controlled Polymerization Methods (e.g., Cationic Polymerization, if relevant)

Given the electron-rich nature of the vinyl group in N,N-dimethylvinyl carbamate, due to the adjacent oxygen and nitrogen atoms, cationic polymerization presents a relevant alternative to radical methods. Vinyl ethers, which share this electron-rich characteristic, are readily polymerized through cationic mechanisms. nih.gov

Controlled cationic polymerization can be achieved under living conditions, which, similar to RAFT, allows for the synthesis of polymers with predictable molecular weights and low dispersities. This often requires specific initiator systems and carefully controlled reaction conditions to stabilize the propagating carbocation and prevent chain-transfer or termination reactions. nih.gov Furthermore, cationic RAFT polymerization has emerged as a technique that combines the mechanism of cationic polymerization with the reversible chain-transfer principles of RAFT, using specific chain transfer agents like carbamates or thioethers to control the process. nih.gov While other controlled radical techniques like Atom Transfer Radical Polymerization (ATRP) have been attempted for some related monomers like N,N-dimethylacrylamide, they have met with limited success, often resulting in uncontrolled polymerizations. cmu.edu

Structure-Property Relationships in Poly(N,N-Dimethylvinyl Carbamate)s

The ability to control the polymerization process directly translates into the ability to tailor the structure of the resulting poly(N,N-dimethylvinyl carbamate) chains, which in turn dictates their macroscopic properties.

Control of Molecular Weight and Dispersity

A primary advantage of using RAFT polymerization is the precise control over the polymer's number-average molecular weight (Mn) and dispersity (Đ). The theoretical molecular weight can be predetermined by the initial molar ratio of monomer to RAFT agent, multiplied by the monomer's molecular weight and the fractional conversion. nih.gov

Experimental results for controlled polymerizations of related N-vinyl monomers consistently show a linear increase of Mn with monomer conversion. openrepository.comrsc.org This linear relationship confirms that the polymerization proceeds in a controlled manner with minimal termination events. Concurrently, the dispersity remains low throughout the reaction, indicating that all polymer chains are initiated early in the process and grow uniformly. nih.govcmu.edu

Table 2: Representative Data on Molecular Weight and Dispersity Control in RAFT Polymerization of an N-Vinyl Monomer Data presented is illustrative and based on typical results for N-vinyl monomers like NVF. rsc.org

| Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Dispersity (Đ) |

| 10 | 8,000 | 7,500 | 1.15 |

| 25 | 20,000 | 19,800 | 1.18 |

| 50 | 40,000 | 41,200 | 1.22 |

| 75 | 60,000 | 59,500 | 1.28 |

| 95 | 76,000 | 76,500 | 1.35 |

Polymer Architecture Design

The living nature of RAFT polymerization, where the vast majority of polymer chains retain an active RAFT end-group, allows for the synthesis of complex polymer architectures. By using the synthesized poly(N,N-dimethylvinyl carbamate) as a macro-RAFT agent, block copolymers can be readily prepared through sequential monomer addition. openrepository.commdpi.comrsc.org For instance, a block copolymer could be synthesized by first polymerizing N,N-dimethylvinyl carbamate and then adding a second monomer, such as styrene (B11656) or an acrylate, to grow a second block from the active chain end. openrepository.comrsc.org

Furthermore, star-shaped polymers can be synthesized by using a multifunctional RAFT agent as the core. mdpi.comresearchgate.net In this "core-first" approach, multiple polymer arms are grown simultaneously from a central molecule. For example, a trithiocarbonate (B1256668) or dithiocarbamate (B8719985) with three or more R-groups would initiate the growth of a three-armed star polymer, with each arm consisting of a poly(N,N-dimethylvinyl carbamate) chain. mdpi.com

Degradation Mechanisms of Resulting Polymers (Chemical Stability)

The chemical stability of poly(N,N-dimethylvinyl carbamate) is primarily dictated by the susceptibility of the carbamate side chains to hydrolysis. The main polymer backbone consists of robust carbon-carbon single bonds. However, the carbamate group, which is an ester of a carbamic acid, can be cleaved under certain conditions.

In the presence of strong acids or bases, the carbamate linkage is expected to undergo hydrolysis. This reaction would cleave the side chain, yielding poly(vinyl alcohol) and dimethylamine (B145610) as the primary degradation products. This process is analogous to the well-documented hydrolysis of poly(N-vinylformamide) to produce poly(vinylamine). rsc.orgmcmaster.ca The rate of hydrolysis would likely depend on factors such as pH, temperature, and the concentration of the acid or base.

Polyurethanes, which contain carbamate linkages within their backbone, are also known to be susceptible to hydrolytic degradation. wikipedia.org Additionally, some polymers with ester or amide linkages can be degraded by microbial action, where enzymes such as esterases or urethanases catalyze the hydrolysis. wikipedia.org The ultimate degradation product of the backbone, poly(vinyl alcohol), is known to be biodegradable under certain environmental conditions by specific microorganisms that secrete PVA-degrading enzymes. researchgate.netnih.govnih.gov

Theoretical and Computational Studies of Carbamic Acid, Dimethyl , Vinyl Ester

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are central to these investigations, providing a foundational understanding of molecular properties.

Electronic Structure Analysis (e.g., Dipole Moments)

Interactive Data Table: Calculated Electronic Properties of a Representative Carbamate (B1207046)

Note: As specific data for vinyl dimethylcarbamate (B8479999) is not available, the following table presents hypothetical data for a related carbamate molecule to illustrate the typical outputs of quantum chemical calculations. These values should not be considered as actual data for vinyl dimethylcarbamate.

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment | Value (Debye) | e.g., B3LYP/6-31G |

| HOMO Energy | Value (eV) | e.g., B3LYP/6-31G |

| LUMO Energy | Value (eV) | e.g., B3LYP/6-31G |

| HOMO-LUMO Gap | Value (eV) | e.g., B3LYP/6-31G |

Frontier Molecular Orbital Theory Applied to Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.orgnih.gov The energy and spatial distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack.

For vinyl dimethylcarbamate, the HOMO is expected to be located primarily on the electron-rich parts of the molecule, such as the nitrogen atom and the vinyl double bond. The LUMO, conversely, would be anticipated to be centered on the carbonyl carbon and the vinyl group, which can accept electron density. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap generally suggests higher reactivity. researchgate.net Computational methods can visualize these frontier orbitals and calculate their energy levels, providing a powerful tool to predict how vinyl dimethylcarbamate will interact with other reagents. For example, in a reaction, the HOMO of a nucleophile would interact with the LUMO of vinyl dimethylcarbamate. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. chemrxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of molecules, such as conformational changes, and the properties of materials they form, like polymers.

In the context of vinyl dimethylcarbamate, MD simulations could be particularly useful for studying its polymerization. Simulations could model the process of radical polymerization, tracking the trajectories of individual monomers as they add to a growing polymer chain. This would allow for the investigation of factors influencing the polymer's structure and properties, such as tacticity and cross-linking. While specific MD simulation studies on the polymerization of vinyl dimethylcarbamate are not prominent in the literature, simulations of related vinyl polymers, such as polyvinyl alcohol and polyvinyl chloride, have been conducted to understand their behavior at interfaces and their reaction modalities.

Prediction of Reaction Pathways and Energy Barriers

A significant application of quantum chemical calculations is the mapping of potential energy surfaces for chemical reactions. This allows for the prediction of reaction pathways, the identification of transition states, and the calculation of activation energy barriers. The activation energy is a critical factor in determining the rate of a chemical reaction.

For vinyl dimethylcarbamate, computational studies could elucidate the mechanisms of various reactions, such as its hydrolysis, or its participation in cycloaddition reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. For example, a computational study on the synthesis of dimethyl carbonate from methyl carbamate and methanol (B129727) utilized Density Functional Theory to investigate the reaction mechanism and the effect of catalysts. Similar methodologies could be applied to understand the reactivity of the vinyl group in vinyl dimethylcarbamate, for example, in addition reactions. Computational studies have been instrumental in understanding the reaction mechanisms of other vinyl compounds, such as the palladium-catalyzed fluorination of cyclic vinyl triflates.

Interactive Data Table: Hypothetical Reaction Energy Profile

Note: This table presents a hypothetical energy profile for a generic reaction of a vinyl carbamate to illustrate the type of data obtained from reaction pathway calculations. These are not actual calculated values for vinyl dimethylcarbamate.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | Calculated Value |

| Intermediate | Calculated Value |

| Transition State 2 | Calculated Value |

| Products | Calculated Value |

Analytical Characterization Methodologies for N,n Dimethylvinyl Carbamate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of N,N-Dimethylvinyl Carbamate (B1207046). These techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For N,N-Dimethylvinyl Carbamate, both ¹H and ¹³C NMR are essential for structural confirmation. While direct experimental spectra for this specific compound are not widely published, the chemical shifts can be reliably predicted based on the analysis of its constituent functional groups and data from analogous structures. nih.govrsc.orgualberta.ca

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the dimethylamino group and the vinyl group. The two methyl groups attached to the nitrogen are chemically equivalent and should appear as a single, sharp singlet. The vinyl group protons (CH₂=CHO-) will exhibit a more complex splitting pattern known as an AMX or ABX system, resulting in three distinct multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments within the molecule. Key resonances are expected for the carbonyl carbon of the carbamate group, the two carbons of the vinyl group, and the methyl carbons of the dimethylamino group. The chemical shift of the carbonyl carbon is particularly diagnostic for the carbamate functionality.

Predicted NMR Data for N,N-Dimethylvinyl Carbamate

This table presents predicted chemical shift (δ) values based on DFT calculations and data from analogous compounds. nih.gov Actual experimental values may vary depending on the solvent and other experimental conditions.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| ¹H | N-(CH₃)₂ | ~2.9 - 3.1 | Singlet |

| ¹H | =CH₂ (cis) | ~4.5 - 4.7 | Doublet of Doublets |

| ¹H | =CH₂ (trans) | ~4.8 - 5.0 | Doublet of Doublets |

| ¹H | O-CH= | ~7.1 - 7.3 | Doublet of Doublets |

| ¹³C | N-(CH₃)₂ | ~36 - 38 | Quartet |

| ¹³C | =CH₂ | ~97 - 99 | Triplet |

| ¹³C | O-CH= | ~140 - 142 | Doublet |

| ¹³C | C=O | ~153 - 155 | Singlet |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. cardiff.ac.uk These two methods are often complementary; IR spectroscopy is more sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability. libretexts.org

For N,N-Dimethylvinyl Carbamate, the key functional groups are the carbamate group (C=O, C-N) and the vinyl group (C=C, =C-H).

Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum is expected in the region of 1700-1730 cm⁻¹. This band is characteristic of the ester-like carbonyl in the carbamate linkage.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the dimethylamino group typically appears in the 1450-1500 cm⁻¹ range. ias.ac.in

C-O Stretch: The ester C-O stretching vibrations are expected to produce bands in the 1200-1300 cm⁻¹ region.

Vinyl Group Vibrations: The C=C double bond stretch will give rise to a band around 1640-1650 cm⁻¹. The out-of-plane bending vibrations of the =C-H bonds are also characteristic, appearing in the 900-1000 cm⁻¹ region. s-a-s.org

Raman spectroscopy is particularly useful for observing the symmetric C=C stretching vibration of the vinyl group, which often produces a strong signal. s-a-s.org

Characteristic Vibrational Frequencies for N,N-Dimethylvinyl Carbamate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C=O Stretch | Carbamate | 1700 - 1730 | Strong | Medium |

| C=C Stretch | Vinyl | 1640 - 1650 | Medium | Strong |

| C-N Stretch | Dimethylamino | 1450 - 1500 | Medium | Medium |

| C-O Stretch | Ester | 1200 - 1300 | Strong | Weak |

| =C-H Bend (out-of-plane) | Vinyl | 900 - 1000 | Strong | Weak |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.org

For N,N-Dimethylvinyl Carbamate (molar mass: 115.13 g/mol ), the molecular ion peak [M]⁺• would be expected at m/z = 115. The fragmentation of this ion is dictated by the relative stability of the resulting fragments. chemguide.co.uklibretexts.org Key fragmentation pathways for carbamates include:

Alpha-Cleavage: This is a common fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For N,N-Dimethylvinyl Carbamate, this would lead to the formation of a stable dimethylaminocarbonyl cation, [CON(CH₃)₂]⁺, at m/z = 72. This is often a prominent peak in the spectrum.

Cleavage of the Ester Bond: Fragmentation can occur at the ester linkage. Cleavage of the O-vinyl bond would result in the loss of a vinyl radical (•C₂H₃) and the formation of the [M - 27]⁺ fragment at m/z = 88. Alternatively, cleavage of the carbonyl-oxygen bond could lead to the formation of a vinyloxy cation [OCH=CH₂]⁺ at m/z = 43. youtube.com

Loss of the Dimethylamino Group: Cleavage of the C-N bond can lead to the loss of a dimethylamino radical (•N(CH₃)₂), resulting in a fragment at m/z = 71.

Predicted Key Fragments in the Mass Spectrum of N,N-Dimethylvinyl Carbamate

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 115 | [C₅H₉NO₂]⁺• | Molecular Ion (M⁺•) |

| 88 | [C₃H₆NO₂]⁺ | Loss of vinyl radical (•C₂H₃) |

| 72 | [C₃H₆NO]⁺ | Alpha-cleavage, formation of dimethylaminocarbonyl cation |

| 43 | [C₂H₃O]⁺ | Cleavage of C-O bond, formation of vinyloxy cation |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating N,N-Dimethylvinyl Carbamate from reaction mixtures, assessing its purity, and characterizing the molecular weight distribution of its polymers.

Both GC and HPLC are powerful techniques for the separation and quantification of volatile and non-volatile organic compounds, respectively. The choice between them often depends on the thermal stability of the analyte. researchgate.net

Gas Chromatography (GC): Given that many carbamates can be thermally labile, GC methods must be carefully optimized to avoid on-column degradation. scispec.co.th Cold on-column injection techniques can be employed to minimize thermal stress. scispec.co.th A common setup for carbamate analysis involves a capillary column with a non-polar or medium-polarity stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is often the preferred method for the analysis of carbamates due to its operation at ambient temperatures. s4science.at Reversed-phase chromatography is typically used for separation.

Typical Chromatographic Conditions for Carbamate Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column, e.g., DB-5 (30 m x 250 µm, 0.25 µm film) orientjchem.org | Reversed-phase, e.g., C8 or C18 (250 mm x 4.6 mm, 5 µm) s4science.atresearchgate.net |

| Mobile Phase / Carrier Gas | Inert gas, e.g., Helium or Nitrogen orientjchem.org | Gradient of Acetonitrile/Water or Methanol (B129727)/Water researchgate.netepa.gov |

| Detector | Nitrogen-Phosphorus Detector (NPD), Mass Spectrometer (MS) scispec.co.thnih.gov | UV-Diode Array Detector (DAD), Fluorescence Detector (FLD), Mass Spectrometer (MS) epa.govresearchgate.net |

| Typical Temperature | Temperature programmed oven, e.g., 50°C to 220°C orientjchem.org | Ambient or controlled column temperature, e.g., 35°C researchgate.net |

| Injection | Split/splitless or cold on-column | Autosampler with loop injection |

For the analysis of polymers derived from N,N-Dimethylvinyl Carbamate, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique. lcms.cz GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight averages (Mn, Mw) and the polydispersity index (PDI). polyanalytik.com

The selection of the mobile phase (eluent) and column set is critical and depends on the solubility of the polymer. For polar polymers, solvents like dimethylformamide (DMF), often with an added salt like LiBr to suppress aggregation, are commonly used. lcms.cz For aqueous-soluble polymers, buffered aqueous mobile phases are employed. lcms.cz Calibration is performed using polymer standards with a narrow molecular weight distribution, such as polystyrene, polymethylmethacrylate (PMMA), or pullulan for aqueous systems. lcms.czlcms.cz

General GPC/SEC Parameters for Polymer Analysis

| Parameter | Description |

| Columns | Porous, cross-linked gel particles (e.g., polystyrene-divinylbenzene for organic solvents, modified silica (B1680970) or polymer-based for aqueous) lcms.czlcms.cz |

| Eluent | A solvent in which the polymer is fully soluble (e.g., THF, DMF, water with buffers/salts) lcms.cz |

| Detectors | Differential Refractive Index (RI) detector (universal), UV detector (if chromophores are present), Light Scattering (LS) and Viscometer detectors for absolute molecular weight and branching information sepscience.com |

| Calibration | Relative calibration with narrow polymer standards or absolute calibration using a multi-detector setup (RI, LS, Viscometer) lcms.cz |

| Key Outputs | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI = Mw/Mn), Molecular weight distribution plot polyanalytik.com |

Thermal Analysis Methods (e.g., DSC, TGA for polymerization studies)

Thermal analysis techniques are pivotal in characterizing the polymerization and thermal stability of monomers such as N,N-dimethylvinyl carbamate. The two primary methods employed for these investigations are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques provide quantitative and qualitative data on the thermal events associated with the polymerization process and the subsequent degradation of the resulting polymer.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. youtube.com DSC is particularly useful for studying polymerization reactions as it can detect and quantify the heat released (exothermic process) during the curing or polymerization of a monomer.

In a typical DSC experiment for N,N-dimethylvinyl carbamate, a small, weighed sample of the monomer, often with an initiator, is placed in a hermetically sealed pan. The sample is then heated at a constant rate, and the heat flow is monitored. The resulting thermogram can reveal several key characteristics of the polymerization process:

Glass Transition Temperature (Tg): This is the temperature at which the amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. youtube.com It is observed as a step change in the baseline of the DSC curve.

Crystallization Temperature (Tc): For polymers that can crystallize, this is the temperature at which the polymer chains organize into an ordered structure, which is an exothermic event. youtube.com

Melting Temperature (Tm): This is the temperature at which a crystalline polymer transitions to a disordered, liquid state, observed as an endothermic peak. youtube.com

Enthalpy of Polymerization: The area under the exothermic peak associated with polymerization is directly proportional to the total heat evolved during the reaction. This value, the enthalpy of polymerization (ΔHₚ), can be used to study the kinetics of the reaction and determine the degree of cure. youtube.com

The following interactive table presents typical data that could be obtained from a DSC analysis of a vinyl polymer, illustrating the kind of information that can be derived.

| Thermal Event | Temperature (°C) | Enthalpy (J/g) | Description |

| Glass Transition (Tg) | 76 | N/A | Transition from glassy to rubbery state. mdpi.com |

| Polymerization Exotherm | 150 - 250 | -170.4 | Heat released during the polymerization reaction. researchgate.net |

| Melting Point (Tm) | 210 | 50 | Heat absorbed during the melting of crystalline domains. mdpi.com |

Note: The data in this table are representative examples from studies on related vinyl polymers and are intended to illustrate the type of information obtained from DSC analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net TGA is primarily used to determine the thermal stability and decomposition profile of polymers. For poly(N,N-dimethylvinyl carbamate), TGA can provide critical information about its degradation pathway and service temperature limits.

In a TGA experiment, a sample of the cured polymer is heated in a furnace under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions). The weight of the sample is continuously monitored as the temperature increases. The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures at which the most significant degradation events occur. mdpi.com

Key information obtained from TGA includes:

Onset of Decomposition: The temperature at which the polymer begins to lose mass, indicating the start of thermal degradation.

Decomposition Stages: Polymers may degrade in single or multiple steps. TGA can identify the temperature range and the percentage of weight loss associated with each stage. nih.gov

Residual Mass: The amount of material remaining at the end of the analysis provides information about the char yield or inorganic filler content.

The thermal stability of a polymer is a critical factor in its potential applications. The following interactive table shows example data from TGA studies of polymers containing functionalities similar to N,N-dimethylvinyl carbamate, highlighting the parameters used to assess thermal stability.

| Parameter | Temperature (°C) | Atmosphere | Description |

| Onset of Decomposition (Tonset) | ~250 | Nitrogen | The temperature at which significant weight loss begins. mdpi.com |

| Temperature of Maximum Decomposition Rate (Tmax) | 385 | Nitrogen | The peak temperature on the DTG curve, indicating the fastest degradation rate. mdpi.com |

| Final Decomposition Temperature | ~525 | Nitrogen | The temperature at which the main degradation processes are complete. nih.gov |

| Residual Mass at 500°C | 5% | Nitrogen | The percentage of the initial mass remaining at the end of the test. mdpi.com |

Note: This table contains representative data from analyses of related polymers to demonstrate the outputs of TGA.

By combining the insights from both DSC and TGA, a comprehensive thermal profile of the polymerization of N,N-dimethylvinyl carbamate and the resulting polymer can be established. DSC provides details on the energetics of the polymerization reaction itself, while TGA characterizes the thermal stability of the final polymeric material.

Advanced Chemical Applications of N,n Dimethylvinyl Carbamate Beyond Biomedical Contexts

As a Monomer in Specialty Polymer and Materials Synthesis

The presence of a polymerizable vinyl group makes N,N-dimethylvinyl carbamate (B1207046) a significant monomer in the creation of specialty polymers. Its incorporation into polymer chains can impart unique properties to the resulting materials, leading to their use in a range of specialized applications.

N,N-Dimethylvinyl carbamate can be homopolymerized or copolymerized with other vinyl monomers to create a diverse range of polymeric materials. nih.gov The carbamate functional group introduces polarity and the potential for hydrogen bonding, which can influence the physical and chemical properties of the resulting polymer, such as solubility, thermal stability, and adhesion.

The polymerization of N,N-dimethylvinyl carbamate can be achieved through various techniques, including controlled radical polymerization methods. These techniques allow for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. researchgate.netcmu.edu For instance, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been successfully employed for the controlled polymerization of various N-vinyl monomers. researchgate.netmdpi.comcmu.edu Such control is crucial for tailoring the macroscopic properties of the material for specific applications.

Research into the copolymerization of N,N-dimethylvinyl carbamate with other monomers has led to the development of materials with a broad spectrum of properties. For example, incorporating this monomer into polymer backbones can modify the surface energy and adhesive properties of the final material.

Table 1: Polymerization Methods for N-Vinyl Monomers

| Polymerization Technique | Key Features | Potential Architectures |

|---|---|---|

| Free Radical Polymerization | Simple and widely used. | Linear, branched. |

| Controlled/"Living" Radical Polymerization (CRP) | Allows for precise control over polymer structure. | Block copolymers, star polymers, graft copolymers. researchgate.net |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | A versatile CRP method applicable to a wide range of monomers. mdpi.comresearchgate.net | Well-defined complex architectures. |

| Atom Transfer Radical Polymerization (ATRP) | A robust CRP method for synthesizing well-defined polymers. cmu.edu | Polymers with controlled molecular weight and narrow polydispersity. cmu.edu |

The unique properties of polymers derived from N,N-dimethylvinyl carbamate make them suitable for use in high-performance coatings and adhesives. The carbamate functionality can enhance adhesion to various substrates through hydrogen bonding and dipole-dipole interactions. This leads to the formulation of coatings with improved durability and resistance to environmental factors.

In the realm of release coatings, which are designed to provide a non-stick surface, polymers containing carbamate groups have shown significant promise. researchgate.net Polyvinyl N-alkyl carbamates, for example, are utilized as release coatings for pressure-sensitive adhesive tapes. researchgate.netgoogle.com The long alkyl chains and the polar carbamate groups create a low-energy surface that allows for easy release of the adhesive.

Furthermore, the ability to tailor the properties of these polymers through copolymerization allows for the development of adhesives with specific peel strengths and tackiness. By adjusting the monomer composition, formulators can create adhesives suitable for a wide range of applications, from temporary labels to permanent bonding solutions.

Role as a Key Intermediate in Multi-Step Organic Synthesis

Beyond its use as a monomer, N,N-dimethylvinyl carbamate serves as a valuable intermediate in multi-step organic synthesis. youtube.comvapourtec.comlibretexts.orgyoutube.com The vinyl group can undergo a variety of chemical transformations, including addition reactions and cycloadditions, while the carbamate moiety can be used as a directing group or a protecting group for amines.

The electron-donating nature of the carbamate group can influence the reactivity of the vinyl group, making it susceptible to electrophilic attack. This allows for the introduction of a wide range of functional groups, leading to the synthesis of complex molecular architectures. For instance, the vinyl group can participate in palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

Moreover, the carbamate group itself can be transformed into other functional groups. For example, it can be hydrolyzed to reveal a secondary amine, or it can be reduced to a methylamine. This versatility makes N,N-dimethylvinyl carbamate a strategic starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The ability to perform a sequence of reactions on this molecule allows for the efficient construction of target molecules that would be difficult to synthesize through other routes. unimi.itresearchgate.net

Utilization in Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netijcrt.orgwjarr.com In this context, N,N-dimethylvinyl carbamate can play a role in the development of more sustainable chemical processes.

One area of focus is the development of synthetic routes to N,N-dimethylvinyl carbamate that are more environmentally benign. Traditional methods for the synthesis of related compounds like vinyl carbamates have sometimes involved the use of toxic reagents such as phosgene (B1210022). researchgate.net Research is ongoing to develop alternative, greener synthetic pathways that utilize less hazardous starting materials and generate less waste. For example, the use of dimethyl carbonate as a green reagent for carbamate synthesis is a promising alternative. researchgate.netresearchgate.net

In terms of its application, the use of N,N-dimethylvinyl carbamate in water-based polymer systems, such as emulsions and dispersions, can reduce the reliance on volatile organic compounds (VOCs) as solvents. nih.gov This is particularly relevant in the coatings and adhesives industry, where there is a strong drive to move towards more environmentally friendly formulations.

Q & A

Q. What are the optimal synthetic routes for preparing carbamic acid, dimethyl-, vinyl ester, and how can reaction conditions be controlled to maximize yield?

The synthesis of carbamic acid derivatives typically involves condensation reactions between amines and carbonyl-containing reagents. For vinyl esters, transesterification or direct esterification using vinyl alcohol derivatives may be employed. Key parameters include:

- Catalyst selection : Acidic or basic catalysts (e.g., triethylamine) can influence reaction rates and byproduct formation .

- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while non-polar solvents may reduce hydrolysis .

- Temperature control : Maintaining temperatures between 40–60°C minimizes thermal decomposition of the vinyl ester group .

Methodological validation via thin-layer chromatography (TLC) or HPLC is recommended to monitor reaction progress .

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm esterification and dimethyl substitution patterns. Chemical shifts near δ 4.5–5.5 ppm indicate vinyl protons .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns, critical for verifying purity .

- Computational modeling : Density Functional Theory (DFT) predicts electronic distributions and reactive sites for interaction studies .

Q. How does the stability of this compound vary under different storage and experimental conditions?

- pH sensitivity : Carbamates hydrolyze rapidly under acidic or alkaline conditions, releasing dimethylamine and CO₂. Buffered neutral pH (6–8) is ideal for aqueous solutions .

- Light and temperature : Store in amber vials at –20°C to prevent photolytic cleavage of the vinyl ester group .

- Decomposition products : Monitor for vinyl alcohol (tautomer of acetaldehyde) and dimethylcarbamic acid using gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of carbamic acid derivatives, such as conflicting enzyme inhibition data?

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., dimethyl vs. diethyl groups) to isolate contributions to bioactivity. For example, propenyl esters show enhanced HDAC inhibition compared to methyl esters .

- Assay standardization : Control variables like incubation time (e.g., 30 min vs. 24 hr) and co-solvents (e.g., DMSO concentration) to minimize artifacts .

- Metabolic profiling : Use liver microsomes or cell lysates to identify metabolites that may alter activity. For instance, cytochrome P450-mediated oxidation can generate reactive intermediates .

Q. What experimental strategies are recommended for studying the interaction of this compound with biological macromolecules?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to enzymes like fatty acid amide hydrolase (FAAH) .

- X-ray crystallography : Resolve 3D structures of the compound bound to targets (e.g., HDACs) to identify key hydrogen bonds and hydrophobic interactions .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

- Molecular dynamics simulations : Model conformational changes in proteins upon ligand binding over 100-ns trajectories .

Q. How do the metabolic pathways of this compound differ across model organisms, and what implications does this have for toxicity studies?

- In vitro models : Human hepatocytes primarily hydrolyze the ester group, whereas rodent models may oxidize the dimethylamine moiety .

- Toxicity markers : Monitor plasma butyrylcholinesterase (BChE) inhibition as a proxy for organophosphate-like effects .

- Contradictory data : Address species-specific differences by cross-validating results in Caenorhabditis elegans and zebrafish embryos .

Q. What methodologies are available for detecting and quantifying this compound in environmental or biological matrices?

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Use multiple reaction monitoring (MRM) with transitions specific to the molecular ion (e.g., m/z 145 → 87) .

- Biosensors : Cholinesterase-based sensors modified with Prussian Blue nanoparticles detect low concentrations (LOD ~0.1 nM) in water samples .

- Solid-phase extraction (SPE) : C18 cartridges pre-concentrate the compound from complex matrices like serum or soil extracts .

Data Analysis and Interpretation

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility) of carbamic acid derivatives?

- QSAR modeling : Train models using datasets from PubChem or ChEMBL to predict logP and solubility, adjusting for substituent effects .

- Experimental validation : Compare shake-flask method (direct measurement) vs. chromatographic retention time (indirect) for logP determination .

- Error sources : Identify batch-to-batch variability in synthesis (e.g., residual solvents) using Karl Fischer titration .

Q. What statistical approaches are suitable for analyzing dose-response relationships in studies involving this compound?

- Non-linear regression : Fit data to Hill or log-logistic models using software like GraphPad Prism to estimate EC₅₀/IC₅₀ values .

- Bootstrap resampling : Assess confidence intervals for small datasets (n < 6) .

- Meta-analysis : Pool data from independent studies to identify trends (e.g., threshold toxicity levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.